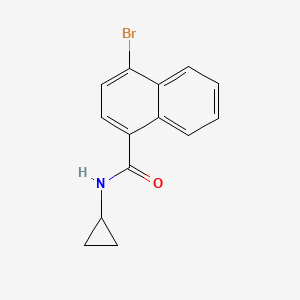

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

描述

BenchChem offers high-quality 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-N-cyclopropylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-8-7-12(14(17)16-9-5-6-9)10-3-1-2-4-11(10)13/h1-4,7-9H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVNUWFQCYRPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742841 | |

| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-49-3 | |

| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of N-Cyclopropylarylcarboxamides in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

The N-cyclopropylarylcarboxamide scaffold is a privileged motif in medicinal chemistry, combining the unique conformational and electronic properties of the cyclopropyl group with the versatile pharmacophoric features of an aromatic carboxamide.[1][2][3] The cyclopropyl ring, a small, strained carbocycle, is often employed as a "bioisostere" for larger groups, improving metabolic stability, membrane permeability, and binding affinity by introducing conformational rigidity.[1][3] When appended to an aromatic system like naphthalene, which itself is a core component of numerous biologically active compounds, the resulting molecule presents a unique topology for interaction with biological targets.[4][5][6][7]

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide serves as a key intermediate and a valuable building block for the synthesis of more complex molecules in drug development programs. The bromine atom at the 4-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for lead optimization. This guide provides a detailed, mechanistically-grounded protocol for the reliable synthesis of this important compound, intended for researchers and professionals in the field of organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Overview

The most direct and convergent approach to synthesizing an amide is through the coupling of a carboxylic acid and an amine.[8][9][] Therefore, the logical retrosynthetic disconnection for 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide breaks the central amide bond, identifying 4-bromo-1-naphthoic acid and cyclopropylamine as the key starting materials.

Cyclopropylamine is a readily available commercial reagent.[2] The primary synthetic challenge lies in the preparation of the key intermediate, 4-bromo-1-naphthoic acid. The overall synthetic strategy is therefore a two-stage process:

-

Preparation of the Key Intermediate: Synthesis of 4-bromo-1-naphthoic acid.

-

Final Amide Coupling: Activation of the carboxylic acid and subsequent reaction with cyclopropylamine to form the target amide.

The following diagram illustrates the proposed synthetic workflow.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides | Scilit [scilit.com]

- 7. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides [mdpi.com]

- 8. hepatochem.com [hepatochem.com]

- 9. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide: Synthesis, Characterization, and Properties

Introduction

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a novel synthetic compound featuring a polycyclic aromatic naphthalene core, a bromine substituent, and a cyclopropyl carboxamide moiety. The unique combination of the rigid, planar naphthalene system with the strained, three-dimensional cyclopropyl group makes this molecule a person of interest for researchers in medicinal chemistry and materials science. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and a detailed workflow for the analytical characterization of this compound.

Proposed Synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

The synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide can be efficiently achieved through the amide coupling of 4-bromo-1-naphthoic acid and cyclopropylamine. Several coupling reagents are available for this transformation; however, for this specific synthesis, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended. HATU is a highly efficient coupling reagent, particularly effective for sterically hindered or challenging substrates, and it is known to minimize racemization in chiral compounds.[1][2]

Reaction Scheme

Sources

An In-depth Technical Guide to 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide (CAS Number: 1365271-49-3), a synthetic compound with significant potential in medicinal chemistry. While direct biological data for this specific molecule is not extensively published, this document synthesizes information from analogous structures to postulate its physicochemical properties, propose a robust synthetic route, and explore its likely therapeutic applications and mechanisms of action. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and related compounds, offering both theoretical grounding and practical methodological insights.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. The strategic combination of privileged chemical scaffolds is a well-established approach to generating new molecular entities with desirable pharmacological profiles. 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a prime example of such a design, integrating three key structural motifs: a naphthalene core, a carboxamide linker, and a cyclopropyl substituent.

-

The Naphthalene Scaffold: Naphthalene and its derivatives are prevalent in a multitude of FDA-approved drugs and biologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties[1]. Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, facilitating interactions with biological targets.

-

The Carboxamide Linker: The amide bond is a fundamental functional group in biological systems and a common feature in many pharmaceuticals. It can participate in hydrogen bonding interactions with protein backbones and side chains, contributing to the binding affinity and specificity of a molecule.

-

The Cyclopropyl Moiety: The incorporation of a cyclopropyl ring into drug candidates has become an increasingly popular strategy in medicinal chemistry. This small, strained ring system can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by conformationally constraining the molecule[2].

The convergence of these three structural elements in 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide suggests a molecule with significant potential for biological activity. This guide will delve into the technical aspects of this compound, providing a roadmap for its synthesis, characterization, and potential biological evaluation.

Physicochemical Properties

While experimental data for 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is limited, its key physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing relevant biological assays.

| Property | Predicted Value/Information | Source |

| CAS Number | 1365271-49-3 | [3] |

| Molecular Formula | C₁₅H₁₂BrNO | [4] |

| Molecular Weight | 302.17 g/mol | [4] |

| SMILES | C1CC1NC(=O)C2=CC=C(Br)C3=CC=CC=C32 | [4] |

| logP (calculated) | 3.8 - 4.9 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. Based on established methodologies for the synthesis of N-substituted carboxamides, a two-step process is proposed for the preparation of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 4-bromo-1-naphthoic acid, which is first converted to its more reactive acid chloride intermediate. This intermediate is then reacted with cyclopropylamine to yield the final product.

Caption: Proposed two-step synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-naphthoyl Chloride

-

To a stirred solution of 4-bromo-1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess reagent under reduced pressure to obtain the crude 4-bromo-1-naphthoyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more electrophilic acid chloride is essential for the subsequent amidation reaction to proceed efficiently. Oxalyl chloride or thionyl chloride are standard reagents for this transformation, and the catalytic DMF accelerates the reaction.

Step 2: Synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

-

Dissolve the crude 4-bromo-1-naphthoyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) (1.2 eq) as a base to scavenge the HCl byproduct.

-

Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide.

Self-Validation: The purity and identity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the naphthalene, cyclopropyl, and amide moieties will validate the successful synthesis.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activity of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is not yet available, a strong case for its potential as an antimycobacterial or anticancer agent can be made based on the activities of structurally related compounds.

Postulated Antimycobacterial Activity

Several studies have demonstrated the potent antimycobacterial activity of naphthalene-1-carboxamide and hydroxynaphthalene-2-carboxanilide derivatives[5][6][7]. For instance, certain N-aryl-2-hydroxynaphthalene-1-carboxamides have shown activity against Mycobacterium tuberculosis comparable or superior to the first-line drug rifampicin[5][6]. The mechanism of action for these related compounds is often attributed to the inhibition of essential mycobacterial enzymes.

| Analogous Compound Class | Reported Activity | Potential Mechanism of Action | Reference |

| N-Aryl-2-hydroxynaphthalene-1-carboxamides | Activity against M. tuberculosis | Inhibition of mycobacterial enzymatic systems | [5][6] |

| Ring-substituted 1-hydroxynaphthalene-2-carboxanilides | Activity against M. marinum, M. kansasii, M. smegmatis | Inhibition of photosynthetic electron transport (in a model system) | [7] |

Given these precedents, it is hypothesized that 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide could exhibit antimycobacterial activity. The lipophilic nature of the naphthalene ring and the bromine substituent may facilitate cell wall penetration, while the carboxamide and cyclopropyl groups could be crucial for binding to a specific molecular target within the bacterium.

Caption: Hypothetical mechanism of antimycobacterial action.

Postulated Anticancer Activity

The naphthalene scaffold is a common feature in a number of anticancer agents. Furthermore, various carboxamide derivatives have been shown to possess potent cytotoxic activity against a range of cancer cell lines[7]. The specific target can vary widely, from protein kinases to DNA intercalation. The presence of the cyclopropyl group can also enhance anticancer potency[2].

| Analogous Compound Class | Reported Activity | Potential Mechanism of Action | Reference |

| Benzo[b][5][8]naphthyridine-4-carboxamides | Potent cytotoxins against leukemia and lung carcinoma cell lines | Not specified, likely involves DNA interaction or enzyme inhibition | [7] |

| Phenylcyclopropane carboxamide derivatives | Antiproliferative activity against human myeloid leukemia cell line | Not specified | [2] |

Based on these findings, 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide warrants investigation as a potential anticancer agent. Its planar naphthalene core could facilitate intercalation into DNA, or the molecule as a whole could act as an inhibitor of a protein kinase or other enzyme crucial for cancer cell proliferation.

Caption: Hypothetical mechanism of anticancer action.

Future Research Directions

To validate the therapeutic potential of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide, a systematic and rigorous biological evaluation is necessary. The following experimental workflow is recommended:

-

In Vitro Screening:

-

Antimycobacterial Assays: Screen the compound against a panel of Mycobacterium species, including M. tuberculosis H37Rv and multidrug-resistant strains. Determine the Minimum Inhibitory Concentration (MIC) using standard microplate-based assays.

-

Anticancer Assays: Evaluate the cytotoxic and antiproliferative activity of the compound against a panel of human cancer cell lines (e.g., NCI-60 panel). Determine the IC₅₀ values.

-

Cytotoxicity Assays: Assess the toxicity of the compound against non-cancerous human cell lines to determine its therapeutic index.

-

-

Mechanism of Action Studies:

-

If significant activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve enzyme inhibition assays, DNA binding studies, or target identification using techniques such as chemical proteomics.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Synthesize a library of analogs by modifying the naphthalene ring, the cyclopropyl group, and the position of the bromo substituent.

-

Evaluate the biological activity of these analogs to establish a clear SAR, which will guide the optimization of the lead compound.

-

Conclusion

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a molecule of significant interest for drug discovery, strategically designed to incorporate pharmacologically relevant structural motifs. While direct biological data is currently lacking, a strong rationale exists for its investigation as a potential antimycobacterial and/or anticancer agent. This technical guide provides a comprehensive foundation for researchers in this area, outlining a plausible synthetic route, predicting key physicochemical properties, and proposing a clear path for future biological evaluation. The exploration of this and related compounds holds promise for the development of novel therapeutics.

References

- Jampilek, J., & Kralova, K. (2015). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 20(10), 18950-18971.

- Kos, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10387-10407.

-

PubChem. (n.d.). 4-bromo-N-butylnaphthalene-1-carboxamide. Retrieved from [Link]

- Mahesh, P., et al. (2023).

-

Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][5][8]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054.

- Singh, S. K., & Singh, P. P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 204-232.

- Gonec, T., et al. (2013). Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 21(21), 6531-6541.

-

PubChem. (n.d.). 4-Bromo-N-cyclopropyl-1-naphthalenemethanamine. Retrieved from [Link]

-

Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][5][8]naphthyridines. Journal of medicinal chemistry, 46(6), 1049–1054.

- Gonec, T., et al. (2013). Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides. Bioorganic & medicinal chemistry, 21(21), 6531–6541.

-

PubChem. (n.d.). 4-bromo-N-cyclopropylnaphthalene-1-carboxamide. Retrieved from a general search as specific compound page was not available. A related compound is 4-bromo-N-butylnaphthalene-1-carboxamide available at [Link].

Sources

- 1. 4-Bromo-N-ethylnaphthalene-1-carboxamide | 1381944-59-7 [sigmaaldrich.com]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 3. 4-Bromo-N-cyclopropyl-1-naphthalenemethanamine | C14H14BrN | CID 97035018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimycobacterial activities of novel 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro- 6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation method of 4-bromo-N- (pyridine-2-methyl) naphthalene-1-sulfonamide compound - Eureka | Patsnap [eureka.patsnap.com]

Starting materials for 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide, a valuable building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the requisite starting materials, the rationale behind synthetic strategies, and validated experimental protocols. The primary synthetic route involves the formation of an amide bond between a 4-bromo-1-naphthoic acid backbone and cyclopropylamine. This guide elucidates the synthesis of the key carboxylic acid precursor from 1-bromonaphthalene and details the final amide coupling step using various modern and classical methodologies.

Core Synthetic Strategy: A Retrosynthetic Analysis

The most logical and convergent approach to the synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is through the formation of the central amide bond. This disconnection reveals two primary starting materials: an activated form of 4-bromo-1-naphthoic acid and cyclopropylamine. This strategy allows for the independent preparation and purification of each fragment before the final coupling, maximizing overall efficiency and yield.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 4-Bromo-1-naphthoic Acid

The synthesis of the 4-bromo-1-naphthoic acid core is a critical first stage. While several routes exist, a reliable and well-documented method begins with commercially available 1-bromonaphthalene.[1] This pathway involves a Friedel-Crafts acylation followed by an oxidation reaction.

Causality of Experimental Choices

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution introduces an acetyl group onto the naphthalene ring. 1-Bromonaphthalene is used as the substrate, and acetyl chloride serves as the acylating agent.[1] Aluminum chloride (AlCl₃) is a requisite Lewis acid catalyst that polarizes the acetyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring. The reaction is directed to the 4-position due to steric and electronic factors.

-

Hypohalite Oxidation: The resulting 4-bromo-1-acetylnaphthalene is then oxidized to the corresponding carboxylic acid.[1] A common and effective method is the haloform reaction using a hypochlorite or hypobromite solution. This reaction selectively oxidizes the methyl ketone to a carboxylate, which is then protonated during acidic workup to yield the final product.

Experimental Protocol: Synthesis of 4-Bromo-1-naphthoic Acid

Step 1: Friedel-Crafts Acylation to form 4-Bromo-1-acetylnaphthalene [1]

-

In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under an inert atmosphere (N₂ or Ar), suspend aluminum chloride (AlCl₃) in a dry, non-polar solvent such as ethylene chloride.

-

Cool the suspension and slowly add acetyl chloride. Stir the mixture until a clear solution is formed.

-

Add a solution of 1-bromonaphthalene in the same solvent dropwise, maintaining a controlled temperature.

-

After the addition is complete, heat the reaction mixture to drive the reaction to completion.

-

Cool the mixture and carefully quench it by pouring it onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield crude 4-bromo-1-acetylnaphthalene.

Step 2: Oxidation to 4-Bromo-1-naphthoic Acid [1]

-

Dissolve the crude 4-bromo-1-acetylnaphthalene in a suitable solvent.

-

Slowly add an aqueous solution of sodium hypochlorite (bleach) while vigorously stirring. The reaction is typically exothermic and may require cooling.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Destroy excess hypochlorite with a reducing agent (e.g., sodium bisulfite).

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Filter the solid precipitate, wash thoroughly with water to remove salts, and dry under vacuum to obtain 4-bromo-1-naphthoic acid.[1] The product typically appears as a white to light yellow powder.

Caption: Synthetic workflow for 4-Bromo-1-naphthoic Acid.

Data Summary: Precursor Synthesis

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 1 | 1-Bromonaphthalene | Acetyl chloride, AlCl₃ | 4-Bromo-1-acetylnaphthalene | High | [1] |

| 2 | 4-Bromo-1-acetylnaphthalene | Sodium hypochlorite (NaOCl) | 4-Bromo-1-naphthoic Acid | Good to High | [1] |

The Amine Component: Cyclopropylamine

Cyclopropylamine is a readily available commercial reagent.[2] Its unique strained ring structure and nucleophilic amine group make it a valuable component in medicinal chemistry.[2] For contexts requiring custom synthesis, it can be prepared via several methods, including the Hofmann rearrangement of cyclopropanecarboxamide or through multi-step sequences starting from γ-butyrolactone.[3] Given its commercial availability, purchasing is the most efficient route for this starting material.

The Coupling Reaction: Formation of the Amide Bond

The final step is the condensation of 4-bromo-1-naphthoic acid with cyclopropylamine.[4] This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two primary, robust methods are presented below.

Method A: Acyl Chloride Formation and Subsequent Amination

This is a traditional and highly effective two-step, one-pot procedure. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the amine.

Causality of Experimental Choices:

-

Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride is used to convert the carboxylic acid into its corresponding acyl chloride.[5] This is a crucial activation step, as the acyl chloride is much more electrophilic than the parent carboxylic acid.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added during the amination step to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[6]

Experimental Protocol: [5]

-

In a dry flask under an inert atmosphere, suspend 4-bromo-1-naphthoic acid in a suitable solvent (e.g., toluene or dichloromethane).

-

Add a catalytic amount of DMF (if using oxalyl chloride) and then add thionyl chloride (or oxalyl chloride) dropwise at room temperature.

-

Heat the mixture gently (e.g., to 50-70 °C) until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

-

Remove the excess activating agent and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a fresh portion of a dry aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath and add a solution of cyclopropylamine and triethylamine in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, and brine), drying the organic layer, and concentrating to yield the crude product.

-

Purify the crude amide by recrystallization or column chromatography.

Method B: Direct Amide Coupling with Coupling Reagents

Modern peptide coupling reagents allow for the direct, one-pot synthesis of amides from carboxylic acids and amines under milder conditions.[4][7]

Causality of Experimental Choices:

-

Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4]

-

Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or DMAP are often included.[7] HOBt acts as a catalyst and suppresses side reactions and potential racemization by trapping the O-acylisourea to form an active ester, which is less prone to side reactions but still highly reactive towards the amine.[7]

Experimental Protocol: [7]

-

Dissolve 4-bromo-1-naphthoic acid in an aprotic solvent like acetonitrile or DMF.

-

Add the coupling reagents: EDC (1.0-1.2 eq), HOBt (catalytic to 1.0 eq), and DMAP (1.0 eq).

-

Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.

-

Add cyclopropylamine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Upon completion, concentrate the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Perform standard aqueous workup, dry the organic layer, and concentrate.

-

Purify the final product by column chromatography.

Caption: Workflow for the final amide bond formation step.

Synthesis Validation and Characterization

To ensure the integrity of the synthesis, each intermediate and the final product must be rigorously characterized. A self-validating system of protocols relies on analytical chemistry to confirm structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, verifying the correct connectivity of atoms, and assessing purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

-

Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is employed to determine the final purity of the product with high precision.

Conclusion

The synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is reliably achieved through a convergent strategy hinging on the formation of an amide bond. The key starting materials are 1-bromonaphthalene (for the synthesis of the carboxylic acid fragment) and cyclopropylamine . The preparation of the crucial intermediate, 4-bromo-1-naphthoic acid , via a Friedel-Crafts acylation and subsequent oxidation is a robust and scalable process. The final amide coupling can be executed efficiently either through the formation of a highly reactive acyl chloride intermediate or by using modern, direct coupling reagents like EDC/HOBt, providing flexibility for different laboratory settings and substrate sensitivities.

References

- Process for the preparation of naphthalene-1,4-dicarboxylic acid. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmrv7guePCVolEn4rpkzP0LRDriAXvOaDUos69bP8i5NXrIZUMC_Aaa3edjNZCFier4fsmpScV1ibPLNzOcCvmTT1XxNW6xd6lM4OcHqCUaPoYLwKgbQWIrA7fJIxxJDv27UkdfsEPMPWq]

- Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIzSjkWM3LRzXuYfUKEIH281vKaVwJmP57Vh14QEb6L8YVg9unz14nfuNYN-lLuE1_YjGdaGj6cV95oy-8cAN6ewzMOEHopfguSCESksFE797o9cWPgT_UphCp1rEvx5j0Z8hmTY4aCASmXIyMkJ7Tke7Ykkw3lQHl_QWxBkX-1g==]

- The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3aXbFGUo22mJH7m-7g50HWWPSLuYr4uq6puTUvLjQcWxtya_BthmcYw76_8wh5dHKnDEXElAJRrygf0ypI60ndJJOD4b9nBFQgO2zIUWAzna0wJwnX-1WBm5CFEEkB6eeO86sDZzNxknK8MQLI81aAF65XsKQoHYpU-TZUrnP8UWGn-0Eop2egq2JxZRItMDP75VW571F19_rXW9DZ1FXjr3xOVPZZ_T8aUxgIElyG6BDALFJBd6h1g=]

- Application Notes and Protocols for the Synthesis of 4-Bromonaphthalene-1-sulfonamide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbozTy3spimxXwyYJQuVyp65TyhNivqfNdHQKb_hIPbT8PRWosN-yhTRqWrsVFGQ4w4W-ByS8Cy3c8_HwiNtcNTpDOJyfhVMZVvUOVtwojqnM2q-t73Nyv1RroPPMDV5vfgXKgUrxWW0XkrDWBJb1W489NCd0kofMOQPG1deoxJyWKrpqGUHX8fa34r6-nW1xw9rkrXnYYx90H14YPTxsntq_EvR2o3U254pW228aAExrz]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiZmmNL7LfyuZ5Ml9hdgCupFRMzn7M8K0MgDQixxvcHCLsa_cpmBr3OTYdRXUF5fA223dPQW32Px85BxbTb38y0-3C65DDF-CmKPheyvd6hDVe107DywXrQEQWh-omdZZ0leUws7YGoJOUiwbCQB6N4ORr9Fmph9VpMdmaaGpo1vVaAMxyk-0RpoAH9HxAccA7QjX77AA3_a-UIf3MmDVtk0sqxtsYRW5PtQ==]

- Process for production of cyclopropylamide compound. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0CuRKPeXQGxmDjD3prys8lBl7c6QnQaQf0jrFYLY6JV82_cAqxdUQnrqs4n45xMxt86Sbmp7Xn1jZk7HSj9pybM6t3Z0jzEwCPrE9nFoxuzcQnoW6hOZOImoDLWn55wSL7SPIZBQyA10XKEVz8A==]

- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF0LTXjdc2LEntYTBLhvOyuj6DHUS3FFyJEK07n3qXaewZ4X9BWuaaqtO571uhZYDdY3P3SqoV4KACD3PuBCQ5bBx637vZtcBqSp5ji6D5rFhRwx8qdeG-WzD0DikKtXrT3A3VusNMrhaj8kMTtsFC37qrr9-5PWJH6Cc6YKw-_G9sCH750pJzoxIhXkyiviBslbFPuY0CDYKm2cI2QKUyYF3XSLLVtDSHeMt9fagxfyR1P8tgrx8fCHO7V61Bm5FibA7hpGktZixtNZmna1idu4UnxDI6rs_Q_969pyQTx058ZhlFXF0G3mZyX6DRv01tqRw=]

- Synthesis method of 4-bromonaphthalene-1-carbonitrile. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmHsPoiKbITYwcvWcCf-GeO8qO__dCawSVHfDQHaetA-NGM6Z6SUuzRan9AZC7eZZ3l7maNtR7yZw0xAYR9dxbMATftNvMLQaIo3JOncGnW9FewZTvLAqiKiOXCjFrFecXdaSK_IZ-tpK68cY=]

- Sonogashira Coupling. NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhbXtPw4FR4jRvicfyVMl-LNPPUTBGbJFyrUiALSkxMUwxdmdaX7rxXjZToKqa6E0roQFaYI0CrD7vsSXifOn-oRUH1Q9R_-wggc1N-8HDdnh5StGb7Bj4H12mRce-Vtif13MI-SLwCGs=]

- SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpbKPrHTRHY66I8O9fPMqkUn4r80QCxq7tIeF9Wlgy7jtteGyOI3HN31QbJGQAOMKYtwRs_9IIFlYTaGMpyxweyvuGsCfJIlSMCoYwpMBgaRZzVs0k2JCrzsti2PqTi42rlmUcsCVfJHnHxcHsQV54WQs02ilOjMw=]

- Applications of 4-Bromonaphthalene-1-carbonitrile in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuXcI-yAUlmN6IMUi43oF6y3YM04kbXdiDYP6MbUXjUMLdK151-JxxRZATxx3nW0mgQbaAd3noZ5Ytamf7hcIBTNUrfeQMxRplyS2tPYVDS-mcBerCoNy6R2uCVcC3vBb-aXpwd8XwqJJzTnSBt6v8DaxXHM7DaWh-1-C7vNg_d38x_u6Ztlb3kzqpqEo4fP7VJieN1z3pMvkJ6FrkW6F2f0VA9ILUiodMc3xq8Yvmhv_cXOh7CfDGjowww==]

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFytewkaoRNEuhsVgJydalemKtFS9gXAnV5L0G0rKEgpFOdGkgs6BsqX7TVrQN9rfg7tctUX3mCM-6oGjT-KLvsv629TDg5hjfpPoW9JsXD3IbWetfjD9yZE_tiIceIx7GjjMggimuPLp9EFmRM4DtTKycGzCQ=]

- 8-Bromo-1-naphthoic acid synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5CY_KnN-JfjOCjP7Nt55PIkrMtGooRtSqxM7RJeAU0MtGRPyEYH4_WxFvmdAeK5_YJfdN0F76YRYfT9kmulq9ooDK9A8l7KntAyB-QGQ6juMjUk5MwNHYahmMEam3vyDVG9fJvnapOYl5oZTfTg5FNLcTF6DYbwElPHOJ0wc=]

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyKwFgBrpRXAsBRvwwwMw5Fkpm9164g22xixOdROoqiHj-IO2Fm5j9Y3uKHd7182x2WdPs82D2E8TMZ8s5JSWUeOs1pAIeXGF-OZDMwXmtn0d0cMhB-FCoNq2mIWGz9iA-7YPih-dwo8kS6Zs=]

- Process for the manufacture of cyclopropylamine. European Patent Office. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc8Zia_x2bqZc55Ub8BSAWfRbSn5sD4TJT96_RmDc8GN9-Qd7JeAF1tY6TpV3OUdlVxD8Adyag2z32Dcv3vAi9p8ZtgBBdDuTcBLiMxxvpz7JESTgq8FOqo_0yPjKZxXD34pR7Mmp7j-NgamLvX2I_aQx35ku1scQtPurLyP3KVj0NCHuZIAldyrTiwVep]

- 4-Bromo-1-naphthoic Acid. Tokyo Chemical Industry Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk35RBzBULPdvhX38bIcyugjxm_TAJmh4gIaAbuesGW1bnKpv9VPXVpxqL2fcr86XHjaf_G_DABt7qwkr5wPHqRxGCICGMXdrn0dEqLz25B8Ry34NGIYdIuDdaLI24BEu7JKiFxg==]

- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV6ahSLIqv1rwJRhut9pQYSelm97fdVJE60awHBl-RwyHYaZtDw96vJz1vNPQQ2SdevaWO1VgK26CLXhDEmkTsWUZA7pRknxiHXzsJFJpX2ghNWg1eb9cFiT8awl1cKbR1SL0iiWuQkAH7tI3awcnPE_STkuixNhQoExPS3z9PbRh3NOe7]

- Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu_ShOUgJtItDXjsK0EOnAP9zaW3mACBTUJMll_374APcx8QQF3SaqFtlWTtvYJdTy3Tdgp_CkaXDRRTNXEVJLSxGARCBrmnVgRDS9NiQngE9QS3JVeyk0tV5K_7cjT1SuI8dH]

- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZmS0PUTgO9p2KvSD0-IAoGbpkoRwjvaNco2ADO1Bn0qy-uIcDS9OtRlvAz0qnDOvi8SgLedI_YVIIA98CT-jRiCalJGDodV1DTtFQ35hG19R8hxnNNvgpf5FjrO6Y8mgmfJLWpkbmBqhlBc=]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2kkuBuIeUkJSs2gg_7UtuSr8krLVLXoFhdDTgwhsy-uhtcj82OryHcv2dKEHENb3VxstzeOiWEH0xBLKthzgGK8sXOdSPMF94udAyrgnQzNOEcN6OH0UTcT71gDYyp9q-dugzZylN7Q9yPn0=]

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkyZZvQxmxAORy3hzz8HffHnYG7Hyyb-5QXwiraNfGbnuLl47htHxmUEvHgHz6K8KZOh6dzc17bd5fhZrXGLFLBDf1xEccra5tFhYiKaOD6TH3_cU6h1XHFOvrb8290NWxZwfkhMZhY7_9TXo=]

- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeZH7p8bzo9lw8Pmu_KRv3OMdFaVRn_EuUi2gv-3VfGt1NppCFvbBetsgKEfVhSn6HWOUixeejoUdyMCKCmBNPUUzxVQmvr7Hd9L6uXdrjXEq_nhqepS5PBpan-l_YwIfQ4Wn_jKfhLtVH-F7PEuPQe68h1n5WLPFDbRSkr7D-HyJs8-hT-lolrP8G4O1AmI4nteQAZINJ36c7_ga7iARwbHQnFUi1v4fsXHesNJJbaGBoF60ogIE_0RqWU_ffL0OMwh9dHdhmAA==]

- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEtsHDuYAoLJ4E5k1Qtepr8n0Qralcx8qEYuI-_dcYNoFZdMLFX56k4sxql4UvcpDwxeedErq_XXCRyX_hiBGr5OsfNt3an4n6_IXAZ727yE9UaMZbY4SIMegQkKrj-KxebVxc]

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0kTke8mWnC1-hOvVNq5vrUBxdS22cHjzSvT5zYRu-OOKE9EPi9HuerzzV3jK3hs1AvyL1G8luik-oWYiZN9IkIFfDwKyou_Y0u5qSj-_xpFmW6F5FsS91Qxysrz510c8IfB24SwEV8Dd5vy0=]

- Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1HqGygY59qTUwc-Y4m76YhU11TweaAQ9hr_gFfBKIz70-W1-lY-ukEfk90ACuTPDNQjJy5JPJ0G2IavWvLJrSQiL8JrXjqy9ceyQ5pHK7fZGcyHTkXtwAH2RuJUuqePLzAzSrMePx_rH_3qVjM_JFgLhHGeEJw1U8FJk6CS-C3e-xZR3xuZicT1zoIgMYv8aKgsza4bl2kZzTHbYsOE5_PtvZysop-jVDJiUpcAC9jKeAYYdKB0QUbCIXRAVSZ8YfIoH59Q==]

Sources

- 1. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]

- 2. longdom.org [longdom.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. hepatochem.com [hepatochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanisms of Action of Naphthalene Carboxamides: A Case Study of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a novel chemical entity for which specific mechanistic data is not publicly available. This guide, therefore, provides a comprehensive overview of the potential mechanisms of action by drawing parallels with structurally related naphthalene carboxamide and naphthalimide derivatives. The insights herein are intended to guide future research and hypothesis testing for this class of compounds.

Introduction

The naphthalene scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic system provides a unique platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The derivatization of the naphthalene core, particularly with carboxamide moieties, has yielded compounds with significant potential in oncology, infectious diseases, and neurodegenerative disorders.[1][3][4][5] This guide explores the potential mechanisms of action of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide by examining the established biological activities of its structural analogues. The presence of a bromine atom and an N-cyclopropyl group suggests specific steric and electronic properties that could influence its biological profile.

Potential Mechanisms of Action

Based on the activities of related naphthalene derivatives, 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide could potentially exert its biological effects through one or more of the following mechanisms:

Anticancer Activity

Naphthalene derivatives have shown significant promise as anticancer agents through various mechanisms.

-

Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein. Certain naphthalene-2-carboxamides have been designed as MDR reversal agents.[3] These compounds can inhibit the function of efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered cytotoxic drugs.[3] The lipophilic nature of the naphthalene ring in 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide could facilitate its interaction with the transmembrane domains of these pumps.

-

Enzyme Inhibition:

-

Tubulin Polymerization Inhibition: The cytoskeleton is a critical target in cancer therapy. Naphthalene-containing enamides have been identified as inhibitors of tubulin polymerization.[6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[6]

-

Telomerase and DNA Polymerase Inhibition: Naphthalene diimides have demonstrated the ability to inhibit Taq polymerase and telomerase.[7] Telomerase is crucial for maintaining telomere length and is overexpressed in the majority of cancer cells. Its inhibition can lead to cellular senescence and apoptosis. The planar naphthalene core is a key structural feature for DNA intercalation and interaction with these enzymes.[8][9]

-

-

DNA Intercalation and Damage: The planar aromatic rings of naphthalimides allow them to intercalate between DNA base pairs, leading to conformational changes that can inhibit DNA replication and transcription, ultimately triggering apoptosis.[8][9] 4-Bromo-1,8-naphthalimide derivatives have been studied for their DNA binding properties.[10]

-

Keap1-Nrf2 Protein-Protein Interaction Inhibition: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response and is often dysregulated in cancer. Naphthalene-based compounds have been developed as inhibitors of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2 pathway and its downstream antioxidant genes.[11]

Figure 2: Potential antimicrobial mechanisms of action for naphthalene carboxamides.

Neurodegenerative Disease Modification

The naphthalene carboxamide scaffold has also been explored for the treatment of neurodegenerative diseases like Alzheimer's disease.

-

Enzyme Inhibition in Alzheimer's Disease: N-Propargylpiperidines bearing a naphthalene-2-carboxamide moiety have been developed as multifunctional agents for Alzheimer's disease. [5]These compounds can inhibit both butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). [5]BChE inhibition can help to alleviate cholinergic deficits, while MAO-B inhibition can reduce oxidative stress and neurodegeneration. [5]

Experimental Protocols

To elucidate the mechanism of action of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide, a series of in vitro and cell-based assays are recommended.

Protocol 1: In Vitro Anticancer Activity Screening

-

Cell Viability Assay:

-

Objective: To determine the cytotoxic effect of the compound on a panel of cancer cell lines.

-

Method: Utilize a colorimetric assay such as the MTT or SRB assay. [3] * Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide for 48-72 hours.

-

Add the respective reagent (MTT or SRB) and incubate as per the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the IC50 value.

-

-

-

Tubulin Polymerization Assay:

-

Objective: To assess the compound's ability to inhibit tubulin polymerization.

-

Method: Use a commercially available tubulin polymerization assay kit.

-

Procedure:

-

Reconstitute purified tubulin in the provided buffer.

-

Add the compound at various concentrations to the tubulin solution.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the change in absorbance at 340 nm over time.

-

Compare the polymerization curves of treated samples to the control.

-

-

Protocol 2: Antimicrobial Susceptibility Testing

-

Broth Microdilution Assay:

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) against various microbial strains.

-

Method: Follow the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

Prepare a twofold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions (temperature, time).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Data Presentation

| Potential Target | Relevant Assay | Key Parameter | Reference Compounds |

| P-glycoprotein | Rhodamine 123 Efflux Assay | IC50 | Verapamil [3] |

| Tubulin | Tubulin Polymerization Assay | IC50 | Paclitaxel, Colchicine |

| Telomerase | TRAP Assay | IC50 | - |

| DNA Binding | UV-Vis/Fluorescence Spectroscopy | Binding Constant (K) | Ethidium Bromide |

| Squalene Epoxidase | In vitro enzyme activity assay | IC50 | Terbinafine |

| CYP51 | In vitro enzyme activity assay | IC50 | Fluconazole |

| Butyrylcholinesterase | Ellman's Assay | IC50 | Tacrine |

| Monoamine Oxidase B | Amplex Red MAO Assay | IC50 | Selegiline |

Conclusion

The naphthalene carboxamide scaffold represents a rich source of biologically active compounds with diverse mechanisms of action. While the specific biological profile of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide remains to be elucidated, the existing literature on related compounds provides a strong foundation for targeted investigation. Future studies should focus on a systematic evaluation of its activity against cancer cell lines, microbial pathogens, and neurological targets to uncover its therapeutic potential. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

-

Lokhande, T. S., et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(15), 5338-5345. [Link]

-

Jampilek, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10388-10413. [Link]

-

Jampilek, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10388-10413. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking New Frontiers: 4-Bromo-1-Naphthylamine in Naphthalene Research. Inno Pharmachem. [Link]

-

Wang, X., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

-

Nouman, et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate. [Link]

-

Kos, J., et al. (2017). N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents. Bioorganic & Medicinal Chemistry, 25(2), 735-747. [Link]

-

Anonymous. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthalene-1-carboxamide in Modern Organic Synthesis. Inno Pharmachem. [Link]

-

Pisano, C., et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry, 54, 366-379. [Link]

-

Allen, V. E., et al. (2010). Structure-activity relationships of 33 carboxamides as toxicants against female Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 47(2), 172-178. [Link]

-

Hori, A., et al. (2003). Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorganic & Medicinal Chemistry, 11(6), 875-884. [Link]

-

Kim, H., et al. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry, 21(38), 7733-7737. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2002). NAPHTHALENE. Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. [Link]

-

Anonymous. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed Central. [Link]

-

Al-Ostath, A., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(43), 30455-30471. [Link]

-

Sayyed, R., & Mokle, S. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Li, Y., et al. (2021). Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 209, 112921. [Link]

-

Chan, F. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Journal of Clinical & Experimental Pharmacology. [Link]

-

Anonymous. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Odessa University Chemical Journal. [Link]

-

Sayyed, R., & Mokle, S. (2014). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]

-

Anonymous. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed. [Link]

-

Suckling, C. J. (2023). The allure of targets for novel drugs. RSC Medicinal Chemistry. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]

- 9. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Naphthalene Carboxamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Naphthalene Carboxamide Scaffold

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, lending its rigid and planar structure to a diverse array of biologically active molecules.[1][2] When functionalized with a carboxamide group (-CONH-), the resulting naphthalene carboxamides exhibit a remarkable spectrum of pharmacological properties, positioning them as compelling candidates for drug discovery and development.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of naphthalene carboxamides, offering insights into their mechanisms of action, experimental evaluation, and therapeutic potential for researchers, scientists, and drug development professionals.

The synthesis of naphthalene carboxamides can be achieved through various established chemical routes. A common method involves the coupling of a naphthalene carboxylic acid with an appropriate amine in the presence of a coupling agent.[3] Alternatively, multi-step syntheses and more advanced catalytic methods have been developed to generate diverse libraries of these compounds for biological screening.[5][6] The versatility of the naphthalene core and the carboxamide linker allows for extensive structural modifications, enabling the fine-tuning of their physicochemical properties and biological targets.[2][5]

This guide will delve into the key therapeutic areas where naphthalene carboxamides have shown significant promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders. For each area, we will explore the underlying molecular mechanisms, present standardized experimental protocols for their evaluation, and summarize key quantitative data to facilitate comparative analysis.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Naphthalene carboxamides have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, including cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer properties of naphthalene carboxamides are attributed to several distinct molecular mechanisms:

-

Topoisomerase Inhibition: A number of naphthalene derivatives act as potent inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[9][10] By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis. Some naphthalimide derivatives, structurally related to carboxamides, have been shown to be modest topoisomerase II inhibitors.[11][12]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Naphthalene-containing compounds have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[13][14][15][16][17] Molecular docking studies suggest that some of these compounds bind to the colchicine-binding site on tubulin.[14][15]

-

Induction of Apoptosis: Naphthalene carboxamides can trigger programmed cell death (apoptosis) through various signaling pathways. Studies have shown that these compounds can induce apoptosis via the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[18][19][20][21] Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates signaling pathways such as MAPKs, Akt, and STAT3.[22]

-

Signal Transduction Pathway Modulation: Naphthalene derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. For instance, some compounds have been found to inhibit the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor growth and metastasis.[23]

Below is a diagram illustrating the key anticancer mechanisms of naphthalene carboxamides.

Caption: Key anticancer mechanisms of naphthalene carboxamides.

Experimental Protocols for Anticancer Activity Evaluation

A standardized workflow is crucial for the systematic evaluation of the anticancer potential of naphthalene carboxamides.

Caption: Experimental workflow for anticancer screening.

Step-by-Step Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the naphthalene carboxamide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data: Anticancer Activity of Naphthalene Carboxamides

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalen-1-yloxyacetamide Derivatives | MCF-7 (Breast) | 2.33 - 7.39 | [7] |

| Sulphonamide-bearing Naphthalene Derivatives | MCF-7 (Breast) | 0.51 | [17] |

| Sulphonamide-bearing Naphthalene Derivatives | A549 (Lung) | 0.33 | [17] |

| Naphthalene-containing Enamides | Huh-7 (Liver) | 2.62 - 3.37 | [8][20] |

| 2-Naphthamide Derivatives | C26 (Colon) | 3.59 - 7.12 | [24] |

| Aryl-substituted Naphthalenoids | MDA-MB-231 (Breast) | 0.34 - 3.49 | [9] |

| Naphthalimide–Benzothiazole Derivatives | Lung Cancer Cells | 3.89 - 4.07 | [10] |

| Naphthalimide–Benzothiazole Derivatives | Colon Cancer Cells | 3.47 - 3.72 | [10] |

II. Antimicrobial Activity: Combating Infectious Diseases

Naphthalene carboxamides and related derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi, making them promising scaffolds for the development of new antimicrobial agents.[2][25][26]

Mechanisms of Antimicrobial Action

The antimicrobial effects of naphthalene derivatives are often attributed to their ability to disrupt essential cellular structures and processes in microorganisms:

-

Cell Membrane Disruption: The lipophilic nature of the naphthalene ring facilitates the interaction of these compounds with the microbial cell membrane.[25] This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some naphthalene derivatives have been shown to penetrate the lipid membrane of bacteria.[25]

-

Enzyme Inhibition: Naphthalene-based compounds can inhibit the activity of essential microbial enzymes. For example, the antifungal activity of some naphthalene derivatives is due to the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[27] Ergosterol is a vital component of the fungal cell membrane.

-

Inhibition of DNA Gyrase/Topoisomerase IV: Some naphthalene-sulfonamide hybrids have been investigated for their potential to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair in bacteria.[28]

The following diagram illustrates the primary antimicrobial mechanisms of naphthalene derivatives.

Caption: Key antimicrobial mechanisms of naphthalene carboxamides.

Experimental Protocols for Antimicrobial Activity Evaluation

The antimicrobial efficacy of naphthalene carboxamides is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Step-by-Step Methodology: Broth Microdilution for MIC Determination

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.

-

Adjust the turbidity of the bacterial/fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the naphthalene carboxamide in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Quantitative Data: Antimicrobial Activity of Naphthalene Carboxamides

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-bearing Azoles | Enterococcus faecalis | <1 | [29] |

| Naphthalene-bearing Azoles | Staphylococcus aureus | <1 - 4 | [29] |

| Naphthalene-bearing Azoles | Escherichia coli | 1.56 | [30] |

| Naphthalene-bearing Azoles | Bacillus subtilis | 1.23 | [30] |

| 2-Naphthamide Derivatives | Escherichia coli | 16 | [24] |

| 2-Naphthamide Derivatives | Streptococcus faecalis | 16 | [24] |

| 2-Naphthamide Derivatives | Salmonella enterica | 16 | [24] |

| 2-Naphthamide Derivatives | MSSA | 8 | [24] |

| 2-Naphthamide Derivatives | MRSA | 16 | [24] |

| Naphthalene-sulfonamide Hybrids | E. coli | 12.5 | [28] |

| Naphthalene-sulfonamide Hybrids | S. aureus | 62.5 | [28] |

| 3,5-dinaphthyl substituted 2-pyrazoline derivatives | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | 16 - 63 mM | [25][31] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several naphthalene derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[1]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of naphthalene derivatives are often linked to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response:

-

Inhibition of Pro-inflammatory Mediators: Naphthalene compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

-

Modulation of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling pathways are central regulators of inflammation. Some naphthalene derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways, thereby reducing the expression of pro-inflammatory genes.[30]

-

Activation of Nrf2/Keap1 Signaling Pathway: The Nrf2/Keap1 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can lead to the expression of antioxidant and anti-inflammatory genes. Some naphthalene derivatives have been found to activate this pathway.[30]

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

The diagram below outlines the key anti-inflammatory mechanisms of naphthalene derivatives.

Caption: Key anti-inflammatory mechanisms of naphthalene derivatives.

Experimental Protocols for Anti-inflammatory Activity Evaluation

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of the naphthalene derivative for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group with cells treated with LPS only.

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value for NO production inhibition.

-

IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that naphthalene derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[32][33]

Mechanisms of Neuroprotective Action

The neuroprotective effects of naphthalene derivatives are often associated with their ability to combat oxidative stress and modulate inflammatory responses in the central nervous system:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Naphthalene derivatives can exert neuroprotective effects by reducing oxidative stress, scavenging free radicals, and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[32]

-

Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative disorders. The anti-inflammatory properties of naphthalene derivatives, as discussed previously, can contribute to their neuroprotective effects by reducing the production of pro-inflammatory mediators in the brain.[32]

-

Modulation of Apoptotic Pathways: Naphthalene derivatives can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[32]

The following diagram illustrates the key neuroprotective mechanisms of naphthalene derivatives.

Caption: Key neuroprotective mechanisms of naphthalene derivatives.

Experimental Protocols for Neuroprotective Activity Evaluation

In vitro models of neuronal cell death are commonly used to screen for neuroprotective compounds.

Step-by-Step Methodology: Neuroprotection against Oxidative Stress-Induced Cell Death

-

Cell Culture:

-

Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) in appropriate media.

-

Differentiate the cells into a neuronal phenotype if necessary (e.g., by treating PC12 cells with nerve growth factor).

-

-

Compound Treatment and Induction of Oxidative Stress:

-

Pre-treat the differentiated neuronal cells with various concentrations of the naphthalene derivative for a specified period.

-

Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

-

Assessment of Cell Viability:

-

After the treatment period, assess cell viability using the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).

-

-

Measurement of Oxidative Stress Markers:

-

Measure the levels of intracellular ROS using fluorescent probes like DCFDA.

-

Measure the activity of antioxidant enzymes (e.g., SOD, catalase) in cell lysates.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by the compound at each concentration.

-

Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

-

Conclusion: A Promising Scaffold for Future Drug Development

Naphthalene carboxamides represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. The ability to readily modify the naphthalene carboxamide scaffold provides a powerful tool for medicinal chemists to optimize their potency, selectivity, and pharmacokinetic properties.

This technical guide has provided a comprehensive overview of the key biological activities of naphthalene carboxamides, their mechanisms of action, and the experimental methodologies used for their evaluation. The presented data and protocols are intended to serve as a valuable resource for researchers and drug development professionals in their efforts to harness the therapeutic potential of this important chemical class. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of naphthalene carboxamides will be crucial in translating their promising in vitro activities into clinically successful drugs.

References

- Kos, J., Kapustikova, I., Clements, C., Gray, A.I., & Jampilek, J. (2018). 3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity. Monatshefte für Chemie - Chemical Monthly, 149, 887–892.

- BenchChem. (2025). Naphthalene Derivatives: A Promising Frontier in Antimicrobial Drug Discovery. BenchChem.

- Jampilek, J. (2014). Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides. Molecules, 19(7), 10243-10266.

- Lokhande, T. N., et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(15), 5338-5345.

- Kos, J., et al. (2014). Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides. Molecules, 19(7), 10243-10266.

- Yin, Y., et al. (2019). Design, synthesis and biological evaluation of resveratrol-cinnamoyl derivates as tubulin polymerization inhibitors targeting the colchicine binding site. Bioorganic Chemistry, 93, 103319.

- Zhang, Y., et al. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1741-1750.

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]